molecular formula C19H35N5O6S B14800625 Biotin-PEG3-HZ

Biotin-PEG3-HZ

Cat. No.: B14800625
M. Wt: 461.6 g/mol
InChI Key: DLMSZDYSRRYIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-hydrazide typically involves the following steps:

    Activation of Biotin: Biotin is first activated by converting it into a biotinylation reagent.

    PEGylation: The activated biotin is then linked to a PEG spacer. This step involves the reaction of biotin with a PEG derivative, such as PEG-diol, under specific conditions to form a stable bond.

    Hydrazide Functionalization: The final step involves introducing the hydrazide group to the PEGylated biotin.

Industrial Production Methods

Industrial production of Biotin-PEG3-hydrazide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Properties

Molecular Formula

C19H35N5O6S

Molecular Weight

461.6 g/mol

IUPAC Name

N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)

InChI Key

DLMSZDYSRRYIJV-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.